molecular formula C13H16N2O3 B1296253 N-cyclohexyl-4-nitrobenzamide CAS No. 7506-46-9

N-cyclohexyl-4-nitrobenzamide

Cat. No. B1296253
CAS RN: 7506-46-9
M. Wt: 248.28 g/mol
InChI Key: SBVQWDFETIJLEC-UHFFFAOYSA-N
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Description

“N-cyclohexyl-4-nitrobenzamide” is a chemical compound with the molecular formula C13H16N2O3 . It is used in various applications in the field of chemistry .


Synthesis Analysis

The synthesis of benzamides, including “N-cyclohexyl-4-nitrobenzamide”, can be achieved through the direct condensation of carboxylic acids and amines . This process involves the use of a superior and recoverable catalyst, low reaction times, and ultrasonic irradiation .


Molecular Structure Analysis

The molecular structure of “N-cyclohexyl-4-nitrobenzamide” consists of a benzamide group attached to a cyclohexyl group . The average mass of the molecule is 373.446 Da, and the monoisotopic mass is 373.200165 Da .

Scientific Research Applications

Synthesis of Benzamides

  • Scientific Field: Organic Chemistry
  • Application Summary: Benzamides are synthesized through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .
  • Methods of Application: The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .
  • Results or Outcomes: This method provides a green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives .

Antibacterial Activities

  • Scientific Field: Microbiology
  • Application Summary: Benzamides, including N-cyclohexyl-4-nitrobenzamide, have been studied for their antibacterial activities .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The synthesized compounds presented differing degrees of antibacterial activity .

Pharmaceutical Industry

  • Scientific Field: Pharmaceutical Chemistry
  • Application Summary: Benzamides are used widely in the pharmaceutical industry. They are in the structures of potential drug compounds such as loperamide (Imodium AD, antidiarrheal), acetaminophen (analgesic), lidocaine (Xylocaine, local anesthetic), atorvastatin (cholesterol-lowering), lisinopril (inhibitor of angiotensin converting enzyme), valsartan (blockade of angiotensin-II receptors), sorafenib and diltiazem (calcium channel blockers used in the treatment of angina and hypertension), and lipitor and vyvanse, which have been widely used for the treatment of cancer, hypercholesterolemia, and juvenile hyperactivity, respectively .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The use of benzamides in the pharmaceutical industry has led to the development of a wide range of effective medications .

Industrial Applications

  • Scientific Field: Industrial Chemistry
  • Application Summary: Amide compounds, including benzamides, are also widely used in industries such as paper, plastic, and rubber, and in agricultural areas .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The use of benzamides in various industries has contributed to the development of a variety of products .

Antiplatelet Activity

  • Scientific Field: Pharmacology
  • Application Summary: Amide derivatives, including benzamides, have been shown to exhibit antiplatelet activity .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The use of benzamides in this context could potentially contribute to the development of new therapeutic agents .

Intermediate Product in Synthesis of Therapeutic Agents

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Benzamides are used as an intermediate product in the synthesis of therapeutic agents .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The use of benzamides in this context has contributed to the development of a variety of therapeutic agents .

Safety And Hazards

The safety data sheet for a similar compound, “N-Cyclohexyl-N-methyl-4-nitrobenzamide”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment as required and avoid breathing dust/fume/gas/mist/vapors/spray .

Future Directions

Benzamides, including “N-cyclohexyl-4-nitrobenzamide”, are widely used in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents . Therefore, the development of new synthetic methods for this type of compounds can be of considerable importance .

properties

IUPAC Name

N-cyclohexyl-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c16-13(14-11-4-2-1-3-5-11)10-6-8-12(9-7-10)15(17)18/h6-9,11H,1-5H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVQWDFETIJLEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50996560
Record name N-Cyclohexyl-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50996560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-4-nitrobenzamide

CAS RN

7506-46-9
Record name N-Cyclohexyl-4-nitrobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7506-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7506-46-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405519
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002637952
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6909
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Cyclohexyl-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50996560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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